

Spectroscopic Profile of 4-Fluorosalicylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Fluorosalicylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluorosalicylic acid**, a key intermediate in various pharmaceutical and chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for characterization, quality control, and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **4-Fluorosalicylic acid**. The following tables summarize the expected chemical shifts for ^1H and ^{13}C NMR in a typical solvent like DMSO- d_6 .

^1H NMR Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.7 - 6.9	dd	~ 9.0 , ~ 2.5
H-5	6.7 - 6.9	ddd	~ 9.0 , ~ 9.0 , ~ 2.5
H-6	7.7 - 7.9	dd	~ 9.0 , ~ 6.0
-OH	10.0 - 12.0	br s	-
-COOH	12.0 - 14.0	br s	-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Data

Carbon	Chemical Shift (δ , ppm)	C-F Coupling (J, Hz)
C-1	110 - 115	d, ~ 10
C-2	160 - 165	s
C-3	105 - 110	d, ~ 25
C-4	165 - 170 (d)	d, ~ 250
C-5	115 - 120	d, ~ 20
C-6	130 - 135	d, ~ 5
-COOH	170 - 175	s

Note: The presence of fluorine will cause splitting of carbon signals (C-F coupling), which is a key characteristic feature. The carbon directly attached to fluorine (C-4) will exhibit a large coupling constant.^[1]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering insights into the functional groups present.

Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3200 - 2500 (broad)
O-H (Phenolic)	Stretching	3200 - 3600
C-H (Aromatic)	Stretching	3100 - 3000
C=O (Carboxylic Acid)	Stretching	1700 - 1680
C=C (Aromatic)	Stretching	1600 - 1450
C-F	Stretching	1250 - 1100
O-H (bend)	Bending	1440 - 1395, 950-910
C-O	Stretching	1300 - 1200

Raman Spectroscopy Data

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (Aromatic)	Stretching	3100 - 3050
C=O (Carboxylic Acid)	Stretching	1680 - 1650
C=C (Aromatic Ring)	Ring Breathing/Stretching	1615, 1580, 1000
C-F	Stretching	1250 - 1100

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Fluorosalicylic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

- Instrumentation: Utilize a Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.[2]
- ^1H NMR Data Acquisition:
 - Acquire spectra at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Data Acquisition:
 - Acquire spectra with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - Use a longer relaxation delay (e.g., 2 seconds) to ensure quantitative signal intensity.
 - A higher number of scans will be required compared to ^1H NMR (e.g., 1024 or more).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO- d_6 at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

IR Spectroscopy Protocol

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground **4-Fluorosalicylic acid** (approximately 1-2 mg) with about 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.[3]
- Instrumentation: Use a Perkin-Elmer Paragon 500 FT-IR spectrometer (or equivalent).

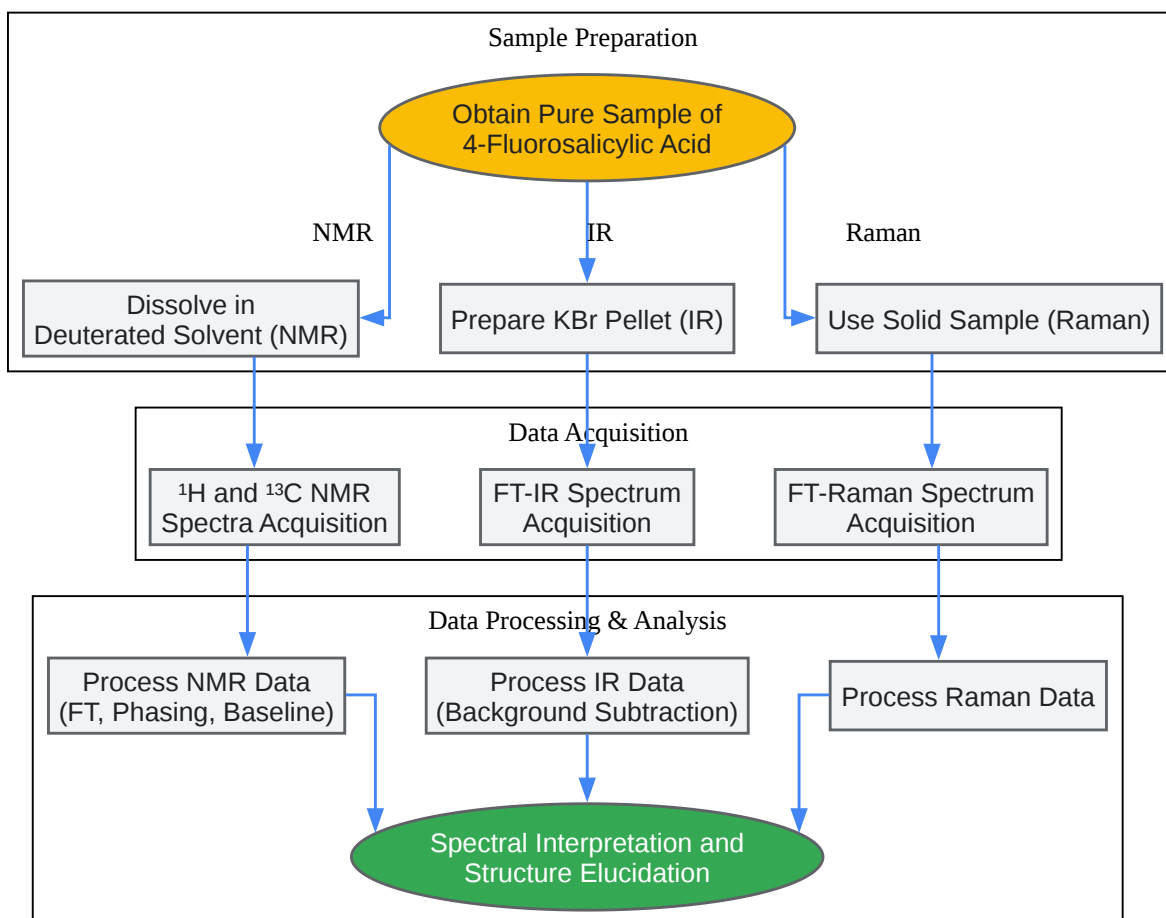
- Data Acquisition:
 - Record the spectrum in the range of 4000-400 cm^{-1} .[\[3\]](#)
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
- Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the different functional groups.

Raman Spectroscopy Protocol

- Sample Preparation: Place a small amount of the solid **4-Fluorosalicylic acid** sample directly onto the sample holder of the spectrometer.
- Instrumentation: Utilize a Bruker MultiRAM Stand Alone FT-Raman Spectrometer equipped with a Nd:YAG laser source (1064 nm).[\[4\]](#)
- Data Acquisition:
 - Acquire the spectrum at room temperature.
 - Set the laser power to a level that does not cause sample degradation.
 - Collect spectra over a Raman shift range of approximately 3500-100 cm^{-1} .
 - Accumulate multiple scans to improve the signal-to-noise ratio.
- Data Processing: Process the spectrum to identify the Raman shifts of the characteristic vibrational modes.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Fluorosalicylic acid**.



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Caption: General workflow for spectroscopic analysis.

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